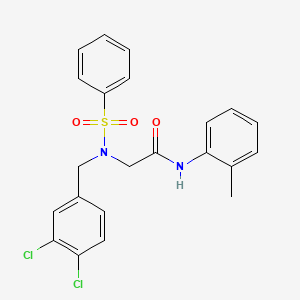
N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBCO-PEG4-DSG, is a chemical compound that has gained significant attention in scientific research. It is a cross-linking reagent that is used to covalently link two molecules together. This compound has been used in various applications, including protein labeling, drug delivery, and biomaterials development.
Wirkmechanismus
The mechanism of action of N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG involves the covalent bonding of two molecules. The DBCO group of the compound reacts with an azide group on the target molecule, forming a stable covalent bond. This reaction is highly specific and can be used to link molecules together with high efficiency.
Biochemical and Physiological Effects:
N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG has minimal biochemical and physiological effects. It is a relatively inert compound that does not interact with biological systems. However, it is important to note that the covalent bonding of molecules using this compound can have significant effects on the function of the linked molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG in lab experiments is its high specificity for covalent bonding. This allows for the efficient linking of molecules together, which can be useful in a variety of applications. However, the use of this compound can also have limitations, such as the potential for steric hindrance or interference with the function of the linked molecules.
Zukünftige Richtungen
There are several potential future directions for the use of N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG in scientific research. One area of interest is the development of new biomaterials that utilize this compound for cross-linking purposes. Additionally, there is potential for the use of this compound in the development of new drug delivery systems that utilize covalent bonding for targeted drug delivery. Finally, there is potential for the development of new imaging techniques that utilize N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG for protein labeling and detection.
Wissenschaftliche Forschungsanwendungen
N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG has been used in various scientific research applications. One of its primary uses is in protein labeling. This compound can be used to label proteins with fluorophores or other molecules, which can then be used for imaging or detection purposes. It has also been used in drug delivery applications, where it is used to covalently link drugs to targeting molecules, such as antibodies or peptides.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-10-21(16)25-22(27)15-26(14-17-11-12-19(23)20(24)13-17)30(28,29)18-8-3-2-4-9-18/h2-13H,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHRBSGTUBXJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-butyl-5-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B3943447.png)

![3-(3-hydroxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3943459.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3943465.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3943479.png)
![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)
![N-allyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3943490.png)



![N-[4-(dimethylamino)benzyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3943511.png)
![N'-(4-chlorophenyl)-N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}urea](/img/structure/B3943529.png)